5-Cyclopropyl-3-fluoroanisole
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Overview
Description
5-Cyclopropyl-3-fluoroanisole is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to the benzene ring at the 5-position and a fluorine atom at the 3-position, with a methoxy group (-OCH3) at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-fluoroanisole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylbenzene and 3-fluoroanisole.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-fluoroanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl-3-fluorobenzaldehyde or cyclopropyl-3-fluorobenzophenone.
Reduction: Formation of cyclopropyl-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropyl-3-fluoroanisole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-fluoroanisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroanisole: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropyl-2-fluoroanisole: Similar structure but with the fluorine atom at the 2-position.
Cyclopropylbenzene: Lacks the fluorine and methoxy groups, resulting in different reactivity.
Uniqueness
5-Cyclopropyl-3-fluoroanisole is unique due to the presence of both the cyclopropyl and fluorine groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-cyclopropyl-3-fluoro-5-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-10-5-8(7-2-3-7)4-9(11)6-10/h4-7H,2-3H2,1H3 |
InChI Key |
UFLZEBSWFVGYTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CC2)F |
Origin of Product |
United States |
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